molecular formula C26H24N2O5S B2406374 ethyl 2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate CAS No. 1005055-84-4

ethyl 2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2406374
CAS No.: 1005055-84-4
M. Wt: 476.55
InChI Key: LWPNXNWVCGBEOG-UHFFFAOYSA-N
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Description

Ethyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound featuring a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach includes the cyclization of a suitable precursor, such as a substituted pyrrole, with an appropriate isoxazole derivative. The reaction conditions often involve the use of catalysts like Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of eco-friendly synthetic routes to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Ethyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

ethyl 2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-4-32-26(31)19-15(2)16(3)34-25(19)27-23(29)20-21(17-11-7-5-8-12-17)28(33-22(20)24(27)30)18-13-9-6-10-14-18/h5-14,20-22H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPNXNWVCGBEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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